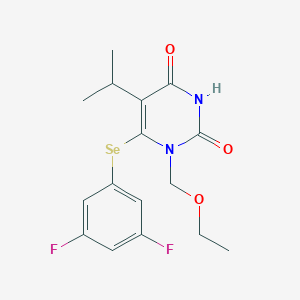
6-(3,5-difluorophenyl)selanyl-1-(ethoxymethyl)-5-propan-2-ylpyrimidine-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(3,5-difluorophenyl)selanyl-1-(ethoxymethyl)-5-propan-2-ylpyrimidine-2,4-dione is a synthetic organic compound that belongs to the class of pyrimidinediones. This compound is characterized by the presence of a seleno group attached to a difluorophenyl ring, an ethoxymethyl group, and an isopropyl group. The unique structural features of this compound make it of interest in various fields of scientific research, including chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3,5-difluorophenyl)selanyl-1-(ethoxymethyl)-5-propan-2-ylpyrimidine-2,4-dione typically involves multiple steps, starting from readily available starting materials. The key steps in the synthetic route include:
Formation of the Pyrimidinedione Core: The pyrimidinedione core can be synthesized through a condensation reaction between urea and an appropriate β-dicarbonyl compound under acidic or basic conditions.
Introduction of the Seleno Group: The seleno group can be introduced via a nucleophilic substitution reaction using a selenol reagent and a suitable leaving group on the aromatic ring.
Attachment of the Ethoxymethyl Group: The ethoxymethyl group can be introduced through an alkylation reaction using an ethoxymethyl halide and a base.
Incorporation of the Isopropyl Group: The isopropyl group can be introduced via a Friedel-Crafts alkylation reaction using isopropyl chloride and a Lewis acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
6-(3,5-difluorophenyl)selanyl-1-(ethoxymethyl)-5-propan-2-ylpyrimidine-2,4-dione can undergo various types of chemical reactions, including:
Oxidation: The seleno group can be oxidized to form selenoxide or selenone derivatives.
Reduction: The compound can be reduced to form the corresponding selenol or hydrocarbon derivatives.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and sodium periodate.
Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Common reagents for substitution reactions include halogens, nitrating agents, and sulfonating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the seleno group can yield selenoxide or selenone derivatives, while substitution reactions can introduce various functional groups onto the aromatic ring.
科学的研究の応用
6-(3,5-difluorophenyl)selanyl-1-(ethoxymethyl)-5-propan-2-ylpyrimidine-2,4-dione has several scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound can be used in studies of enzyme inhibition, protein-ligand interactions, and cellular signaling pathways.
Medicine: The compound has potential therapeutic applications, including as an anticancer agent, antiviral agent, and anti-inflammatory agent.
Industry: The compound can be used in the development of new materials, such as polymers and coatings, and as a catalyst in various industrial processes.
作用機序
The mechanism of action of 6-(3,5-difluorophenyl)selanyl-1-(ethoxymethyl)-5-propan-2-ylpyrimidine-2,4-dione involves its interaction with specific molecular targets and pathways. The seleno group can participate in redox reactions, modulating the activity of enzymes and proteins. The compound can also interact with nucleic acids, affecting gene expression and cellular function.
類似化合物との比較
Similar Compounds
- 2,4(1H,3H)-Pyrimidinedione, 6-((3,5-difluorophenyl)thio)-1-(ethoxymethyl)-5-(1-methylethyl)-
- 2,4(1H,3H)-Pyrimidinedione, 6-((3,5-difluorophenyl)oxy)-1-(ethoxymethyl)-5-(1-methylethyl)-
- 2,4(1H,3H)-Pyrimidinedione, 6-((3,5-difluorophenyl)amino)-1-(ethoxymethyl)-5-(1-methylethyl)-
Uniqueness
The uniqueness of 6-(3,5-difluorophenyl)selanyl-1-(ethoxymethyl)-5-propan-2-ylpyrimidine-2,4-dione lies in the presence of the seleno group, which imparts distinct chemical and biological properties compared to its sulfur, oxygen, and nitrogen analogs. The seleno group can participate in unique redox reactions and interactions with biological molecules, making this compound valuable for specific applications in research and industry.
特性
CAS番号 |
172256-09-6 |
|---|---|
分子式 |
C16H18F2N2O3Se |
分子量 |
403.3 g/mol |
IUPAC名 |
6-(3,5-difluorophenyl)selanyl-1-(ethoxymethyl)-5-propan-2-ylpyrimidine-2,4-dione |
InChI |
InChI=1S/C16H18F2N2O3Se/c1-4-23-8-20-15(13(9(2)3)14(21)19-16(20)22)24-12-6-10(17)5-11(18)7-12/h5-7,9H,4,8H2,1-3H3,(H,19,21,22) |
InChIキー |
GJLMAIMGAQRSNQ-UHFFFAOYSA-N |
SMILES |
CCOCN1C(=C(C(=O)NC1=O)C(C)C)[Se]C2=CC(=CC(=C2)F)F |
正規SMILES |
CCOCN1C(=C(C(=O)NC1=O)C(C)C)[Se]C2=CC(=CC(=C2)F)F |
Key on ui other cas no. |
172256-09-6 |
同義語 |
6-(3,5-difluorophenyl)selanyl-1-(ethoxymethyl)-5-propan-2-yl-pyrimidin e-2,4-dione |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















